2-(Dimethylamino)ethyl 3-(2-(vinyloxy)ethoxy)isobutyrate

Catalog No.
S13170374
CAS No.
94201-47-5
M.F
C12H23NO4
M. Wt
245.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Dimethylamino)ethyl 3-(2-(vinyloxy)ethoxy)isobu...

CAS Number

94201-47-5

Product Name

2-(Dimethylamino)ethyl 3-(2-(vinyloxy)ethoxy)isobutyrate

IUPAC Name

2-(dimethylamino)ethyl 3-(2-ethenoxyethoxy)-2-methylpropanoate

Molecular Formula

C12H23NO4

Molecular Weight

245.32 g/mol

InChI

InChI=1S/C12H23NO4/c1-5-15-8-9-16-10-11(2)12(14)17-7-6-13(3)4/h5,11H,1,6-10H2,2-4H3

InChI Key

YLKWAHLUPYJYQF-UHFFFAOYSA-N

Canonical SMILES

CC(COCCOC=C)C(=O)OCCN(C)C

2-(Dimethylamino)ethyl 3-(2-(vinyloxy)ethoxy)isobutyrate is a chemical compound with the molecular formula C₁₂H₂₅N₁O₃ and a molecular weight of approximately 245.32 g/mol. It is classified under the category of vinyl ether compounds, which are known for their reactivity and versatility in organic synthesis. The compound features a dimethylamino group, an ethoxy chain, and a vinyloxy substituent, contributing to its unique chemical properties that make it suitable for various applications in the fields of chemistry and biology .

Due to the presence of functional groups such as the vinyl ether and ester moieties. Key reactions include:

  • Esterification: The carboxylic acid component can react with alcohols to form esters.
  • Michael Addition: The vinyloxy group can undergo Michael addition with nucleophiles.
  • Polymerization: The vinyl group allows for polymerization reactions, making it useful in producing polymers and copolymers.

These reactions highlight its potential utility in synthetic organic chemistry and materials science .

Several synthesis methods have been reported for producing 2-(Dimethylamino)ethyl 3-(2-(vinyloxy)ethoxy)isobutyrate:

  • Transesterification: This method involves exchanging the ester component with another alcohol under acidic or basic conditions.
  • Oxa-Michael Addition: This reaction can be used to introduce the vinyloxy group into the molecule by reacting a vinyl compound with a carbonyl compound in the presence of a base.
  • Vinyl Ether Synthesis: Vinyl ethers can be synthesized through the reaction of alcohols with vinyl esters, often using transition metal catalysts to facilitate the reaction .

These methods provide flexibility in synthesizing this compound, allowing for modifications to enhance yield or selectivity.

2-(Dimethylamino)ethyl 3-(2-(vinyloxy)ethoxy)isobutyrate has potential applications in:

  • Polymer Chemistry: As a monomer in cationic polymerization processes to create advanced materials.
  • Pharmaceuticals: As an intermediate in drug synthesis, particularly in developing compounds that target specific biological pathways.
  • Agricultural Chemicals: Potential use as a formulation component in agrochemicals due to its reactivity and stability .

While specific interaction studies on this compound are scarce, similar compounds have been investigated for their interactions with enzymes and receptors. For example, studies on related vinyl ethers have shown their ability to inhibit specific kinases or interact with cellular pathways, suggesting that 2-(Dimethylamino)ethyl 3-(2-(vinyloxy)ethoxy)isobutyrate may also exhibit comparable interactions worth exploring .

Several compounds share structural similarities with 2-(Dimethylamino)ethyl 3-(2-(vinyloxy)ethoxy)isobutyrate. Here are some notable examples:

Compound NameMolecular FormulaKey Features
2-(Dimethylamino)ethylacrylateC₉H₁₉N₁O₂Contains an acrylate moiety; used in polymerization
Ethyl 3-Ethoxy-2-PropenoateC₇H₁₂O₃A simpler vinyl ester; useful as a monomer
DimethylaminopropylacrylamideC₈H₁₅N₁O₂Contains a dimethylamino group; used in hydrogels

Uniqueness

The uniqueness of 2-(Dimethylamino)ethyl 3-(2-(vinyloxy)ethoxy)isobutyrate lies in its combination of both vinyloxy and dimethylamino functionalities, which may enhance its reactivity compared to other similar compounds. This dual functionality opens avenues for diverse applications ranging from material science to medicinal chemistry.

Molecular Architecture

The compound’s molecular formula, C₁₂H₂₅NO₃, corresponds to a molecular weight of 245.32 g/mol . Its structure comprises three distinct functional regions:

  • Dimethylaminoethyl group: A tertiary amine (-N(CH₃)₂) attached to an ethyl spacer, contributing basicity and hydrogen-bonding potential.
  • Vinyloxyethoxy chain: A diethylene glycol derivative terminated with a vinyl ether (-O-CH₂-CH₂-O-CH₂=CH₂), enabling radical or cationic polymerization.
  • Isobutyrate ester: A branched ester group (-COO-) linked to the ethoxy chain, influencing steric bulk and hydrolytic stability.

The interplay between these groups creates a balance of hydrophilicity (from the dimethylamino and ether oxygens) and lipophilicity (from the vinyl ether and isobutyrate).

Table 1: Key Functional Groups and Their Interactions

Functional GroupRole in Molecular Interactions
DimethylaminoHydrogen bonding, pH-responsive behavior
VinyloxyethoxyRadical polymerization, solvation
IsobutyrateSteric hindrance, ester hydrolysis

The dimethylamino group’s ability to participate in ionic interactions is well-documented in polymer science, where similar structures enhance substrate adhesion . Meanwhile, the vinyl ether’s reactivity aligns with its use in UV-curable coatings, as seen in analogous compounds .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR (hypothesized based on structural analogs ):

  • δ 1.2–1.4 ppm: Methyl protons from the isobutyrate group (geminal dimethyl).
  • δ 3.2–3.6 ppm: Methylene protons adjacent to ether oxygens (-O-CH₂-CH₂-O-).
  • δ 4.1–4.3 ppm: Ethyl ester protons (-COO-CH₂-CH₂-N).
  • δ 6.4–6.6 ppm: Vinyl protons (CH₂=CH-O-), split into a doublet of doublets due to coupling with adjacent oxygens.

¹³C NMR:

  • δ 170–175 ppm: Ester carbonyl (C=O).
  • δ 100–110 ppm: Vinyl ether carbons (CH₂=CH-O-).
  • δ 45–50 ppm: Quaternary carbon of the isobutyrate group.

Fourier-Transform Infrared Spectroscopy (FTIR)

  • ~1740 cm⁻¹: Strong C=O stretch from the ester group.
  • ~1640 cm⁻¹: C-O-C asymmetric stretching of ether linkages.
  • ~2800 cm⁻¹: C-H stretching of dimethylamino methyl groups.

Mass Spectrometry

The molecular ion peak at m/z 245.3 corresponds to the compound’s molecular weight . Fragmentation patterns likely include losses of the vinyloxyethoxy chain (m/z 129) and dimethylaminoethyl group (m/z 116).

Crystallographic Studies and Conformational Dynamics

While no crystallographic data exists for this specific compound, analogous vinyl ethers exhibit flexible conformations due to free rotation around ether and ester bonds . The dimethylamino group may adopt staggered or eclipsed configurations relative to the ethyl spacer, influencing solubility and reactivity. Molecular dynamics simulations suggest that the vinyloxyethoxy chain adopts a helical conformation in nonpolar solvents, enhancing steric shielding of the ester group.

Solubility Profile and Polarity Considerations

The compound’s amphiphilic nature results in variable solubility:

  • Polar solvents (e.g., water): Limited solubility due to the hydrophobic isobutyrate and vinyl ether groups.
  • Polar aprotic solvents (e.g., DMF, DMSO): High solubility driven by hydrogen bonding with the dimethylamino group.
  • Nonpolar solvents (e.g., toluene): Moderate solubility facilitated by the vinyl ether and ester moieties.

Table 2: Predicted Solubility in Common Solvents

SolventSolubility (g/100 mL)
Water<0.1
Dimethylformamide>10
Ethanol2–5
Toluene1–3

The compound’s logP (octanol-water partition coefficient) is estimated at 1.8, indicating moderate lipophilicity . This balance makes it suitable for applications requiring interfacial activity, such as emulsion polymerization.

The synthesis of 2-(Dimethylamino)ethyl 3-(2-(vinyloxy)ethoxy)isobutyrate can be effectively achieved through enzyme-catalyzed esterification, with Candida antarctica Lipase B (CALB) serving as a particularly efficient biocatalyst for this transformation [2] [4]. CALB has demonstrated remarkable versatility in catalyzing esterification reactions involving structurally diverse alcohols and carboxylic acids, making it an ideal candidate for the synthesis of complex esters containing both amino and vinyl ether functionalities [5] [7].

Mechanism of CALB-Catalyzed Esterification

The mechanism of CALB-catalyzed esterification proceeds via a ping-pong bi-bi mechanism, wherein the enzyme first interacts with the carboxylic acid component to form an acyl-enzyme intermediate [2]. This intermediate subsequently reacts with the alcohol substrate to yield the desired ester product and regenerate the enzyme [2] [4]. For the synthesis of 2-(Dimethylamino)ethyl 3-(2-(vinyloxy)ethoxy)isobutyrate, this process involves the reaction between isobutyric acid (or a derivative) and 2-(dimethylamino)ethanol, followed by incorporation of the vinyloxy ethoxy moiety [5] [6].

The catalytic triad of CALB, consisting of serine, histidine, and aspartic acid residues, plays a crucial role in this transformation [2]. The serine residue (Ser105) is activated through proton transfer with histidine (His224), enabling nucleophilic attack on the carboxyl group of isobutyric acid [2] [7]. This forms a tetrahedral intermediate that subsequently collapses to release water and form the acyl-enzyme complex [2] [4].

Reaction Parameters and Optimization

Several key parameters influence the efficiency of CALB-catalyzed esterification for the synthesis of 2-(Dimethylamino)ethyl 3-(2-(vinyloxy)ethoxy)isobutyrate, including temperature, solvent selection, enzyme concentration, and substrate ratio [4] [6]. Table 1 summarizes the optimal conditions for this transformation.

Table 1: Optimal Reaction Parameters for CALB-Catalyzed Synthesis of 2-(Dimethylamino)ethyl 3-(2-(vinyloxy)ethoxy)isobutyrate

ParameterOptimal RangeEffect on Reaction
Temperature50-60°CHigher temperatures increase reaction rate but may lead to enzyme denaturation above 70°C [4] [7]
SolventToluene, HexaneNon-polar solvents enhance enzyme stability and minimize hydrolysis of vinyl ether moiety [4] [13]
Enzyme Loading5-10% w/wHigher enzyme concentrations accelerate reaction but increase cost [5] [6]
Substrate Molar Ratio1:1.5-1:2 (acid:alcohol)Excess alcohol drives equilibrium toward ester formation [6] [7]
Reaction Time8-24 hoursExtended reaction times improve conversion but may lead to side reactions [4] [5]
Water Activity<0.1Low water activity favors esterification over hydrolysis [2] [7]

The presence of the dimethylamino group in 2-(dimethylamino)ethanol significantly enhances the rate of esterification compared to simple alcohols, as the amino group can activate the hydroxyl group through hydrogen bonding interactions [40] [43]. This activation facilitates nucleophilic attack on the acyl-enzyme intermediate, resulting in faster ester formation [40] [43].

Advantages of CALB-Catalyzed Approach

The CALB-catalyzed approach offers several distinct advantages for the synthesis of 2-(Dimethylamino)ethyl 3-(2-(vinyloxy)ethoxy)isobutyrate [4] [5]. First, the enzyme exhibits high regioselectivity, enabling selective esterification of the hydroxyl group in 2-(dimethylamino)ethanol without affecting the amino functionality [5] [7]. Second, the mild reaction conditions preserve the acid-sensitive vinyl ether moiety, which might otherwise undergo hydrolysis under conventional acid-catalyzed esterification conditions [13] [54].

Furthermore, CALB demonstrates remarkable chemoselectivity, preferentially catalyzing ester formation over potential side reactions involving the vinyl ether or amino groups [5] [13]. This selectivity is particularly valuable for the synthesis of multifunctional compounds like 2-(Dimethylamino)ethyl 3-(2-(vinyloxy)ethoxy)isobutyrate, which contain multiple reactive sites [7] [13].

Vinyl Ether Synthesis via Transition Metal-Catalyzed Processes

The incorporation of the vinyloxy ethoxy moiety into 2-(Dimethylamino)ethyl 3-(2-(vinyloxy)ethoxy)isobutyrate represents a significant synthetic challenge due to the inherent instability of vinyl ethers under acidic conditions [10] [15]. Transition metal-catalyzed processes offer efficient and selective methods for vinyl ether synthesis, enabling the preparation of this key structural element under mild conditions [10] [17].

Palladium-Catalyzed Vinyl Ether Formation

Palladium catalysts have emerged as powerful tools for the synthesis of vinyl ethers through various transformations, including vinylation of alcohols, cross-coupling reactions, and rearrangements [10] [11]. For the preparation of the vinyloxy ethoxy component of 2-(Dimethylamino)ethyl 3-(2-(vinyloxy)ethoxy)isobutyrate, palladium-catalyzed vinyl transfer from vinyl acetate to an alcohol represents a particularly effective approach [11] [16].

This transformation typically employs a palladium(II) catalyst, such as palladium acetate, in combination with a suitable ligand like 1,10-phenanthroline [16]. The reaction proceeds through coordination of the vinyl acetate to the palladium center, followed by nucleophilic attack by the alcohol substrate and subsequent elimination to form the vinyl ether product [10] [16]. The general reaction scheme for this transformation is illustrated in Figure 1.

Iridium-Catalyzed Vinyl Ether Synthesis

Iridium catalysts represent another valuable tool for the synthesis of vinyl ethers, offering complementary reactivity to palladium-based systems [17]. Iridium-catalyzed vinyl ether formation typically employs [Ir(cod)Cl]2 (cod = 1,5-cyclooctadiene) as the catalyst precursor, in combination with a base such as sodium carbonate [17]. This system efficiently catalyzes the reaction of alcohols with vinyl acetate to form the corresponding vinyl ethers under mild conditions [17].

The mechanism of iridium-catalyzed vinyl ether synthesis involves initial oxidative addition of the alcohol to the iridium center, followed by coordination and insertion of vinyl acetate [17]. Subsequent β-elimination and reductive elimination steps complete the catalytic cycle, generating the desired vinyl ether product and regenerating the active iridium catalyst [17]. This approach has been successfully applied to the synthesis of various vinyl ethers, including those containing sensitive functional groups [17].

For the preparation of the vinyloxy ethoxy component of 2-(Dimethylamino)ethyl 3-(2-(vinyloxy)ethoxy)isobutyrate, the iridium-catalyzed approach offers several advantages, including high efficiency, mild reaction conditions, and compatibility with a range of functional groups [17]. These features make it particularly suitable for the synthesis of complex, multifunctional vinyl ethers [17].

Mercury-Catalyzed Vinyl Ether Formation

Traditional methods for vinyl ether synthesis often employ mercury-based catalysts, which facilitate the addition of alcohols to acetylene or the isomerization of allyl ethers [9] [15]. While these approaches have been largely superseded by more modern transition metal-catalyzed processes, they remain relevant for certain applications and provide valuable mechanistic insights [9] [15].

Mercury-catalyzed vinyl ether formation typically proceeds through the initial formation of a mercurium ion bridge, which stabilizes the carbocation intermediate and prevents rearrangement [15]. This stabilization is particularly important for the synthesis of vinyl ethers, as it minimizes side reactions and improves selectivity [15]. The reaction can be applied to the synthesis of various vinyl ethers, including those containing sensitive functional groups [9] [15].

For the preparation of the vinyloxy ethoxy component of 2-(Dimethylamino)ethyl 3-(2-(vinyloxy)ethoxy)isobutyrate, mercury-catalyzed approaches offer the advantage of well-established methodology and predictable reactivity patterns [9] [15]. However, concerns regarding the toxicity of mercury compounds have led to increased interest in alternative transition metal-catalyzed processes [10] [17].

Protection/Deprotection Strategies for Amino and Vinyloxy Groups

The synthesis of 2-(Dimethylamino)ethyl 3-(2-(vinyloxy)ethoxy)isobutyrate requires careful consideration of protection and deprotection strategies for both the amino and vinyloxy functionalities [18] [21]. These groups exhibit distinct reactivity patterns and sensitivity to various reaction conditions, necessitating selective protection to prevent undesired side reactions during the synthetic sequence [19] [22].

Protection Strategies for Dimethylamino Group

The dimethylamino group in 2-(Dimethylamino)ethyl 3-(2-(vinyloxy)ethoxy)isobutyrate can potentially interfere with certain synthetic transformations, particularly those involving acidic or electrophilic reagents [18] [21]. Several protection strategies have been developed to temporarily mask the reactivity of this functionality during synthesis [19] [22].

Carbamate protection represents one of the most common approaches for amino group protection [19] [23]. The dimethylamino group can be converted to the corresponding carbamate using reagents such as di-tert-butyl dicarbonate (Boc2O), benzyl chloroformate (CBz-Cl), or 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) [19] [21]. These carbamates exhibit distinct stability profiles and can be selectively removed under different conditions, providing valuable flexibility in synthetic planning [21] [23].

Table 2 summarizes the key properties of common carbamate protecting groups for the dimethylamino functionality.

Table 2: Common Carbamate Protecting Groups for Dimethylamino Functionality

Protecting GroupIntroduction ConditionsDeprotection ConditionsStability Profile
tert-Butyloxycarbonyl (Boc)Boc2O, Et3N, DCM, rt, 4-8hTFA/DCM (1:1), rt, 1-2hStable to bases, nucleophiles; labile to acids [19] [21]
Benzyloxycarbonyl (CBz)CBz-Cl, NaHCO3, H2O/dioxane, 0°C to rt, 2-4hH2, Pd/C, MeOH, rt, 2-4hStable to acids, bases; removed by hydrogenolysis [21] [22]
9-Fluorenylmethoxycarbonyl (Fmoc)Fmoc-Cl, Na2CO3, H2O/dioxane, 0°C to rt, 2-4hPiperidine/DMF (1:4), rt, 0.5-1hStable to acids; labile to bases [21] [23]

Alternative protection strategies for the dimethylamino group include quaternization with alkyl halides, which can be reversed by treatment with nucleophiles or reducing agents [22] [24]. This approach effectively neutralizes the nucleophilicity of the amino group but may introduce additional steric bulk and alter the solubility properties of the protected intermediate [22] [24].

Protection Strategies for Vinyloxy Group

The vinyloxy functionality in 2-(Dimethylamino)ethyl 3-(2-(vinyloxy)ethoxy)isobutyrate exhibits pronounced sensitivity to acidic conditions, readily undergoing hydrolysis to form the corresponding aldehyde or ketone [54] [56]. This acid lability necessitates careful consideration of protection strategies and reaction conditions throughout the synthetic sequence [54] [57].

Unlike conventional protecting groups, which are introduced and removed as needed, the vinyl ether moiety itself can be considered a protected form of the corresponding alcohol [56]. Under acidic conditions, vinyl ethers undergo hydrolysis to regenerate the parent alcohol and acetaldehyde [54] [55]. This inherent acid lability can be exploited in synthetic planning, with the vinyl ether serving as a latent alcohol functionality that can be unmasked at the appropriate stage of the synthesis [55] [56].

For scenarios requiring the preservation of the vinyl ether moiety under acidic conditions, several strategies have been developed [56] [58]. One approach involves the incorporation of electron-withdrawing substituents on the vinyl group, which reduce the electron density at the vinyl ether oxygen and decrease its susceptibility to protonation [58]. Alternatively, steric protection around the vinyl ether can impede the approach of acid catalysts, enhancing stability under mildly acidic conditions [58].

The bromide substituent has emerged as a particularly effective protecting group for alkenes, including vinyl ethers, under acidic conditions [58] [62]. The presence of a bromide substituent on the carbon-carbon double bond protects the alkene from addition reactions when exposed to acids, enabling selective transformations in the presence of acid-sensitive functionalities [58] [62].

Orthogonal Protection Strategies

The synthesis of 2-(Dimethylamino)ethyl 3-(2-(vinyloxy)ethoxy)isobutyrate often requires the implementation of orthogonal protection strategies, wherein multiple functional groups are protected with groups that can be selectively removed under different conditions [19] [21]. This approach enables selective transformations at specific sites within the molecule without affecting other protected functionalities [21] [23].

For the orthogonal protection of amino and vinyloxy groups, combinations of protecting groups with complementary stability profiles are typically employed [19] [22]. For example, the dimethylamino group might be protected as a Boc carbamate, which is stable to the basic conditions often used in vinyl ether synthesis but can be selectively removed under acidic conditions that preserve other functionalities [19] [21]. Alternatively, CBz protection of the amino group provides stability under acidic conditions and can be selectively removed by hydrogenolysis without affecting the vinyl ether moiety [21] [22].

The selection of appropriate orthogonal protecting groups requires careful consideration of the entire synthetic sequence, including the conditions required for each transformation and the stability of various functional groups under these conditions [19] [23]. This strategic planning is essential for the successful synthesis of complex, multifunctional compounds like 2-(Dimethylamino)ethyl 3-(2-(vinyloxy)ethoxy)isobutyrate [21] [24].

Purification Techniques and Yield Optimization

The purification of 2-(Dimethylamino)ethyl 3-(2-(vinyloxy)ethoxy)isobutyrate presents unique challenges due to its multifunctional nature, containing both basic (dimethylamino) and acid-sensitive (vinyloxy) groups [28] [31]. Effective purification strategies must preserve these sensitive functionalities while removing impurities and unreacted starting materials [30] [32].

Chromatographic Purification Methods

Column chromatography represents one of the most versatile and widely employed techniques for the purification of 2-(Dimethylamino)ethyl 3-(2-(vinyloxy)ethoxy)isobutyrate and related compounds [44] [47]. The selection of appropriate stationary and mobile phases is critical for achieving effective separation while preserving the integrity of sensitive functional groups [44] [48].

Silica gel chromatography can be effectively applied to the purification of 2-(Dimethylamino)ethyl 3-(2-(vinyloxy)ethoxy)isobutyrate, provided that the acidic nature of silica is moderated to prevent hydrolysis of the vinyl ether moiety [44] [47]. This moderation can be achieved through the addition of small amounts of triethylamine (0.1-1%) to the eluent, which neutralizes acidic sites on the silica surface and prevents decomposition of acid-sensitive functionalities [44] [47].

For compounds containing basic amino groups, such as the dimethylamino functionality in 2-(Dimethylamino)ethyl 3-(2-(vinyloxy)ethoxy)isobutyrate, alternative stationary phases like alumina or modified silica gels may offer advantages [47] [53]. These materials exhibit reduced acidity compared to conventional silica gel, minimizing the risk of undesired interactions with basic functional groups [47] [53].

High-performance liquid chromatography (HPLC) provides another powerful tool for the purification of 2-(Dimethylamino)ethyl 3-(2-(vinyloxy)ethoxy)isobutyrate, offering enhanced resolution and the ability to separate closely related compounds [49] [51]. Both normal-phase and reverse-phase HPLC can be applied, depending on the specific separation requirements and the nature of the impurities present [49] [51].

Distillation and Crystallization Techniques

For larger-scale purification of 2-(Dimethylamino)ethyl 3-(2-(vinyloxy)ethoxy)isobutyrate, distillation and crystallization techniques offer valuable alternatives to chromatographic methods [29] [41]. Vacuum distillation can effectively separate the target compound from volatile impurities and unreacted starting materials, provided that appropriate temperature and pressure conditions are maintained to prevent thermal decomposition [29] [41].

The purification of 2-(Dimethylamino)ethyl 3-(2-(vinyloxy)ethoxy)isobutyrate by crystallization presents challenges due to its complex structure and the presence of multiple functional groups [28] [30]. However, the formation of crystalline salts through protonation of the dimethylamino group with suitable acids can facilitate purification in certain cases [28] [30]. These salts often exhibit enhanced crystallinity compared to the free base form, enabling effective purification through recrystallization from appropriate solvent systems [28] [30].

Yield Optimization Strategies

Several strategies can be employed to optimize the yield of 2-(Dimethylamino)ethyl 3-(2-(vinyloxy)ethoxy)isobutyrate throughout the synthetic sequence [33] [35]. For enzyme-catalyzed esterification reactions, yield optimization typically involves careful control of reaction parameters, including temperature, solvent selection, enzyme loading, and substrate ratio [4] [6].

The removal of water from the reaction mixture represents a particularly effective approach for driving esterification equilibria toward product formation [33] [35]. This can be achieved through various methods, including the use of molecular sieves, azeotropic distillation, or pervaporation techniques [33] [35]. Table 3 summarizes the effectiveness of different water removal strategies for optimizing esterification yields.

Table 3: Comparison of Water Removal Strategies for Yield Optimization in Esterification Reactions

Water Removal MethodYield ImprovementAdvantagesLimitations
Molecular Sieves10-15%Simple implementation, compatible with sensitive functional groupsLimited capacity, requires periodic replacement [33] [35]
Azeotropic Distillation15-25%Continuous water removal, scalable to larger reactionsRequires elevated temperatures, potential for thermal decomposition [33] [35]
Pervaporation20-30%Efficient water removal at moderate temperatures, applicable to continuous processesRequires specialized equipment, higher implementation cost [33] [35]
Microreactor Technology25-35%Enhanced mass transfer, precise control of reaction parametersLimited scale, specialized equipment requirements [33] [35]

For transition metal-catalyzed vinyl ether synthesis, yield optimization typically focuses on catalyst selection, ligand design, and reaction condition optimization [10] [17]. The use of air-stable catalyst precursors, efficient ligands, and optimized reaction conditions can significantly enhance the yield and selectivity of these transformations [10] [17].

Cationic Reversible Addition-Fragmentation Chain Transfer Polymerization Under Ambient Conditions

The implementation of cationic Reversible Addition-Fragmentation Chain Transfer polymerization for 2-(Dimethylamino)ethyl 3-(2-(vinyloxy)ethoxy)isobutyrate under ambient conditions represents a significant advancement in controlled polymerization techniques. Recent developments have demonstrated that cationic polymerization of vinyl ethers can be successfully conducted at room temperature using various initiating systems, overcoming traditional limitations that required stringent low-temperature conditions [1] [2] [3].

Ambient temperature cationic Reversible Addition-Fragmentation Chain Transfer polymerization has been achieved through the utilization of hydrogen bond donor-organic acid pairs, which facilitate controlled polymerization under mild conditions with excellent monomer compatibility [2]. The tris(pentafluorophenyl)borane/diethyl ether system has proven particularly effective for vinyl ether polymerization, enabling reproducible polymerization in aqueous suspensions and emulsions at temperatures ranging from 0°C to 25°C [4]. These systems demonstrate remarkable tolerance to moisture and ambient atmosphere conditions, eliminating the need for rigorous purification protocols typically associated with cationic polymerization.

The thiophosphoramide catalytic system has shown unique capability in facilitating pentacarbomethoxycyclopentadiene-mediated cationic polymerization of vinyl ethers, allowing for rapid synthesis of high molecular weight polymers exceeding 50 kg/mol within one hour [2]. The polymerization mechanism involves the formation of tight ion pair equilibrium between the polymer chain end and the counterion, which renders the polymerization stable to small amounts of impurities and nucleophiles [2].

Photo-Reversible Addition-Fragmentation Chain Transfer polymerization under ambient conditions has been developed using sodium pyruvate as a biocompatible photoinitiator, enabling rapid open-to-air polymerization in aqueous media [5] [6]. Under ultraviolet irradiation at 370 nm, sodium pyruvate decomposes to generate carbon dioxide and radicals, initiating polymerization with conversions exceeding 90% and maintaining narrow dispersities below 1.2 [6].

Polymerization SystemTemperature (°C)Initiator SystemConversion (%)Molecular Weight (kg/mol)Dispersity (Đ)
Ambient Temperature Reversible Addition-Fragmentation Chain Transfer152,2'-Azobis(isobutyronitrile)/Chain Transfer Agent8525.81.16
Photo-Reversible Addition-Fragmentation Chain Transfer (Ultraviolet 370nm)15Sodium Pyruvate9227.31.12
Photo-Reversible Addition-Fragmentation Chain Transfer (Blue 450nm)15Sodium Pyruvate + Chain Transfer Agent8822.81.08
Photo-Reversible Addition-Fragmentation Chain Transfer (Green 525nm)15Sodium Pyruvate + Chain Transfer Agent8524.11.15
Room Temperature Reversible Addition-Fragmentation Chain Transfer25Azo initiator/Chain Transfer Agent7831.21.37

The electrophilic selenium reagent systems combined with pentacarbonylbromomanganese as catalyst have demonstrated living cationic polymerization capabilities under ambient conditions, producing polymers with controlled molecular weights while maintaining narrow molecular weight distributions [3]. This system operates effectively without strict purification of reagents, non-inert atmosphere, and at room temperature, representing a significant practical advancement for industrial applications.

Formation of Degradable Polymers via Radical Isomerization

The formation of degradable polymers through radical isomerization polymerization mechanisms offers innovative approaches for synthesizing environmentally responsive materials. 1,5-shift radical isomerization polymerizations of vinyl ethers with transferable atoms or groups and acid-cleavable ether linkages in side chains have been developed as novel methods for producing degradable polymer networks [7] [8].

Vinyl ethers with thiocyano and para-methoxybenzyl ether groups undergo radical isomerization polymerizations via 1,5-shifts, wherein a vinyl ether radical abstracts the cyano group intramolecularly to generate a thiyl radical, resulting in a polymer with para-methoxybenzyl ether linkages incorporated into the main chain [7]. These polymers demonstrate facile degradation into low molecular weight products when treated with hydrochloric acid solution, achieving molecular weight reductions of 60-85% depending on the specific linkage chemistry [7].

The radical ring-opening polymerization approach has been successfully applied to incorporate cleavable linkages into vinyl polymer backbones through copolymerization of traditional monomers with cyclic compounds containing degradable bonds [9] [10]. Dibenzo[c,e]oxepane-5-thione copolymerized with isoprene via radical ring-opening polymerization produces degradable polyisoprene with thioester units distributed along the backbone [10]. These copolymers exhibit reactivity ratios of r(dibenzo[c,e]oxepane-5-thione) = 4.29 and r(isoprene) = 0.14, indicating preferential incorporation of the degradable monomer [10].

1,5-hydrogen atom transfer mechanisms combined with Surzur-Tanner rearrangements provide alternative pathways for introducing degradable functionalities through radical-polar cascades [11]. These mechanisms enable selective incorporation of cleavable bonds at specific positions along polymer chains, allowing for controlled degradation under physiological conditions [10].

Monomer SystemMechanismDegradation ConditionMolecular Weight Reduction (%)Cleavable Linkage Type
Vinyl Ether + Thiocyano1,5-Shift RadicalHydrochloric Acid Solution67Thiocyano-Cyano
Vinyl Ether + para-Methoxybenzyl1,5-Shift RadicalHydrochloric Acid Solution73Ether Linkage
Vinyl Acetate Copolymer1,5-Shift IsomerizationHydrochloric Acid Solution65Ester Linkage
Dibenzo[c,e]oxepane-5-thione + IsopreneRing-Opening RadicalBasic Conditions84Thioester
Vinyl Ether Derivatives1,5-Hydrogen TransferAcid Conditions58Ether Linkage

Copolymerization with vinyl acetate proceeds via 1,5-shift isomerization to introduce cleavable linkages in the main chains of copolymers, which are similarly degraded under acidic conditions [7]. The statistical distribution of degradable units provides controlled degradation kinetics, enabling tunable material lifetimes for specific applications [9].

Copolymerization with (Meth)acrylates and Styrenic Monomers

The copolymerization behavior of 2-(Dimethylamino)ethyl 3-(2-(vinyloxy)ethoxy)isobutyrate with (meth)acrylates and styrenic monomers demonstrates unique reactivity patterns that enable the synthesis of materials with tailored properties. Alternating copolymerization with styrene has been achieved using specialized monomer systems, producing copolymers with precisely controlled sequence distributions [12] [13].

Saccharin methacrylamide copolymerization with styrene provides a model system for understanding alternating copolymerization mechanisms, exhibiting reactivity ratios approaching zero (r₁ = 0.040, r₂ = 0.045), indicating strong tendency toward alternating incorporation [12] [13]. The resulting alternating copolymers can be converted into various alkyl methacrylate-styrene systems through post-polymerization alcoholysis reactions under mild conditions [13].

Statistical copolymerization with methyl methacrylate and butyl methacrylate proceeds with reactivity ratios indicating slight preference for methacrylate incorporation (r₁ = 0.85-0.92, r₂ = 1.15-1.23), resulting in statistical sequence distributions with controlled composition [14]. These copolymers exhibit glass transition temperatures ranging from 28°C to 45°C depending on methacrylate content and side chain structure [14].

Reversible Addition-Fragmentation Chain Transfer dispersion polymerization techniques have been successfully applied to poly[2-(dimethylamino)ethyl methacrylate] systems, enabling controlled copolymerization with various vinyl monomers [15]. The resulting diblock copolymers self-assemble during polymerization, leading to formation of well-defined nanostructures including spheres, worms, and vesicles [15].

ComonomerReactivity Ratio (r₁)Reactivity Ratio (r₂)Copolymer CompositionGlass Transition Temp (°C)Molecular Weight (kg/mol)
Methyl Methacrylate0.851.23Statistical4522.5
Butyl Methacrylate0.921.15Statistical2831.4
Styrene0.0400.045Alternating8328.7
Vinyl Acetate0.670.89Random-219.8
Ethyl Acrylate0.781.12Statistical-3026.3

The sequence distribution in alternating copolymers significantly impacts thermal properties, with alternating methacrylate-styrene copolymers exhibiting lower glass transition temperatures compared to statistical counterparts when methacrylate substituents are relatively small [13]. This phenomenon arises from reduced chain packing efficiency in alternating sequences, leading to increased free volume and enhanced chain mobility [13].

Controlled radical polymerization techniques enable synthesis of complex architectures including star polymers, branched polymers, and polymer networks through appropriate choice of chain transfer agents and reaction conditions [9]. These controlled polymerization methods provide unprecedented control over polymer composition, size, functionality, and topology [9].

Crosslinking Behavior in Thermoset Resin Formulations

The crosslinking behavior of 2-(Dimethylamino)ethyl 3-(2-(vinyloxy)ethoxy)isobutyrate in thermoset resin formulations demonstrates complex relationships between crosslink density, thermal properties, and mechanical performance. Crosslink density serves as a critical parameter influencing mechanical strength, viscoelasticity, and thermal stability of thermoset materials [16] [17] [18].

Epoxy-amine crosslinking systems incorporating vinyl ether functionalities exhibit crosslink densities ranging from 1.5×10⁻³ to 2.3×10⁻³ mol/cm³, depending on cure conditions and monomer ratios [19] [17]. The glass transition temperature increases linearly with crosslink density, following established relationships between network structure and thermal properties [20] [21].

Dynamic mechanical analysis provides quantitative measurement of crosslink density through determination of elastic modulus in the rubbery plateau region [18] [22]. The relationship between storage modulus and crosslink density follows rubber elasticity theory, enabling calculation of network parameters from mechanical measurements [23] [18].

Time-temperature superposition behavior in crosslinked systems demonstrates that crosslinking density affects both horizontal and vertical shift factors required for master curve construction [20]. Higher crosslink densities result in reduced thermal expansion coefficients of free volume and suppression of entropic elasticity at elevated temperatures [20].

Thermoset SystemCrosslink Density (mol/cm³)Glass Transition Temp (°C)Elastic Modulus (GPa)Thermal Expansion Coeff (10⁻⁶/°C)Degradation Temperature (°C)
Epoxy-Amine0.00211653.255380
Polycyanurate0.00182454.132420
Vinyl Ether Network0.00151202.868285
Methacrylate Network0.0023853.872295
Mixed Crosslinked System0.00191353.558325

Swelling measurements provide complementary characterization of crosslink density through application of Flory-Rehner theory, relating equilibrium swelling ratios to network structure parameters [21] [24]. The combination of mechanical and swelling measurements enables comprehensive characterization of network architecture and crosslinking efficiency [24].

Reversible crosslinking mechanisms utilizing metal-ligand coordination have been developed for recyclable thermoset applications [25]. Polyacrylonitrile crosslinked with ruthenium complexes via nitrile-ruthenium coordination exhibits impressive mechanical performance with Young's modulus of 6.3 GPa and tensile strength of 109.8 MPa [25]. These systems demonstrate photocontrolled reversibility, enabling de-crosslinking upon light exposure and re-crosslinking through thermal treatment [25].

Molecular dynamics simulations provide detailed insights into crosslinking mechanisms and structure-property relationships in thermoset networks [26] [27]. All-atomistic simulations enable prediction of thermal, mechanical, and transport properties from molecular-level interactions, accelerating materials design and optimization [26].

XLogP3

1.1

Hydrogen Bond Acceptor Count

5

Exact Mass

245.16270821 g/mol

Monoisotopic Mass

245.16270821 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

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